
Asn-pro-val-pabc-mmae tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asn-pro-val-pabc-mmae tfa is a potent antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specific targeting capabilities of monoclonal antibodies with the potent cytotoxic effects of chemotherapy drugs. The compound is known for its effectiveness in delivering cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asn-pro-val-pabc-mmae tfa involves multiple steps, including the formation of peptide bonds and the attachment of the cytotoxic agent monomethyl auristatin E (MMAE). The process typically starts with the synthesis of the peptide sequence Asn-Pro-Val, followed by the attachment of the p-aminobenzyloxycarbonyl (PABC) linker. Finally, MMAE is conjugated to the peptide-linker complex. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The final product is typically lyophilized and stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Asn-pro-val-pabc-mmae tfa undergoes various chemical reactions, including:
Hydrolysis: The PABC linker can be cleaved by hydrolytic enzymes, releasing MMAE.
Reduction: The disulfide bonds in the linker can be reduced, leading to the release of the cytotoxic agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PABC linker.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and hydrolytic enzymes like cathepsin B. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products
The major product formed from these reactions is the free cytotoxic agent MMAE, which exerts its effects on cancer cells. Other products include the cleaved peptide-linker complex .
Scientific Research Applications
Asn-pro-val-pabc-mmae tfa has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its role in cellular uptake and intracellular trafficking.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting specific cancer cell markers.
Industry: Utilized in the development of new ADCs and other targeted therapies.
Mechanism of Action
The mechanism of action of Asn-pro-val-pabc-mmae tfa involves the targeted delivery of MMAE to cancer cells. The monoclonal antibody component of the ADC binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the PABC linker is cleaved by intracellular enzymes, releasing MMAE. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Val-cit-pabc-mmae: Another ADC linker with a similar mechanism of action but different peptide sequence.
Gly-pro-leu-gly-pabc-mmae: A linker with enhanced enzymatic cleavage properties, leading to more efficient drug release.
Uniqueness
Asn-pro-val-pabc-mmae tfa is unique due to its specific peptide sequence, which provides optimal stability and release kinetics for MMAE. This makes it particularly effective in targeting certain cancer cell types and minimizing off-target effects .
Properties
Molecular Formula |
C63H97F3N10O15 |
|---|---|
Molecular Weight |
1291.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H96N10O13.C2HF3O2/c1-15-37(8)52(46(82-13)32-48(73)70-29-19-23-44(70)54(83-14)38(9)55(75)64-39(10)53(74)41-21-17-16-18-22-41)68(11)60(80)50(35(4)5)67-58(78)51(36(6)7)69(12)61(81)84-33-40-25-27-42(28-26-40)65-57(77)49(34(2)3)66-56(76)45-24-20-30-71(45)59(79)43(62)31-47(63)72;3-2(4,5)1(6)7/h16-18,21-22,25-28,34-39,43-46,49-54,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H2,63,72)(H,64,75)(H,65,77)(H,66,76)(H,67,78);(H,6,7)/t37-,38+,39+,43-,44-,45-,46+,49-,50-,51-,52-,53+,54+;/m0./s1 |
InChI Key |
YJEOYBSNSJPQHG-YMRSECHSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
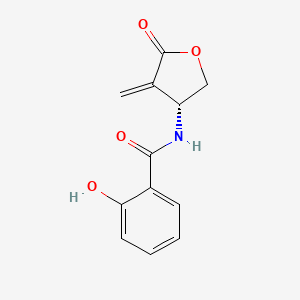
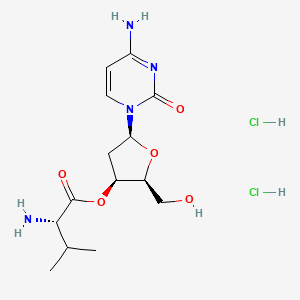
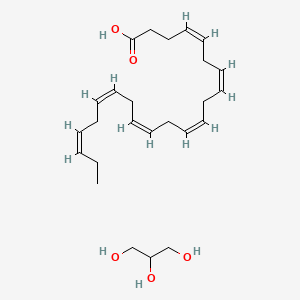
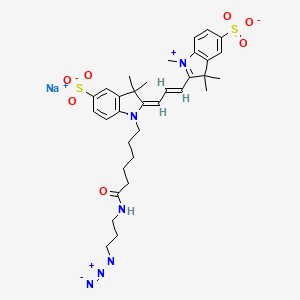
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
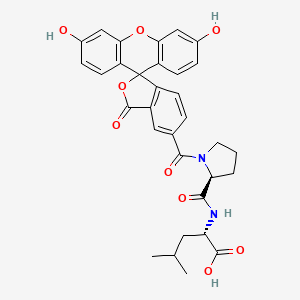
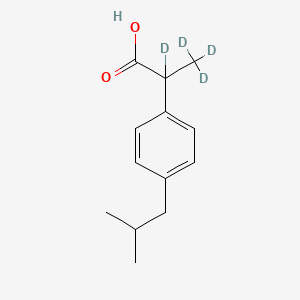
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
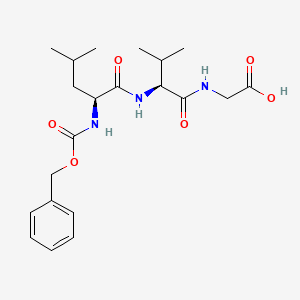


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
